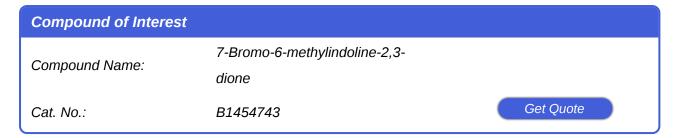


# An In-depth Technical Guide to 7-Bromo-6methylindoline-2,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **7-Bromo-6-methylindoline-2,3-dione**, an important heterocyclic compound within the isatin family. Isatins and their derivatives are recognized for their diverse pharmacological applications, making this molecule a subject of interest in medicinal chemistry and drug discovery.

## **Core Chemical Properties**

**7-Bromo-6-methylindoline-2,3-dione** is a substituted isatin, a class of compounds known for their utility as synthetic intermediates.[1] The strategic placement of a bromine atom and a methyl group on the indole core is a deliberate design choice in medicinal chemistry to modulate the molecule's physicochemical properties and biological activity.[2] Halogenation can alter the electron density of the indole ring and increase lipophilicity, potentially enhancing cell membrane permeability and introducing the possibility of halogen bonding with biological targets.[2]

Table 1: Physicochemical and Identification Data for 7-Bromo-6-methylindoline-2,3-dione



Property	Value	Reference
IUPAC Name	7-Bromo-6-methyl-1H-indole- 2,3-dione	N/A
CAS Number	882679-16-5	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub>	[4][5]
Molecular Weight	240.05 g/mol	[3][4][5]
Appearance	Solid (form)	[5]
Purity	≥97%	[3]
InChI Key	DHJTTXFAQSTPSK- UHFFFAOYSA-N	[3]
SMILES	CC1=C(Br)C2=C(C(C(N2)=O) =O)C=C1	[4]
Storage	Sealed in dry, room temperature	[4]
Boiling Point	No data available	[4]

## **Reactivity and Chemical Synthesis**

The chemical behavior of **7-Bromo-6-methylindoline-2,3-dione** is characteristic of the isatin scaffold. Key reactive sites include the nitrogen atom at the N1 position and the carbonyl group at the C3 position.

- N1-Position Reactivity: The indole nitrogen is acidic and can be readily deprotonated by a base.[2] The resulting anion is nucleophilic and can undergo various substitution reactions, allowing for the introduction of diverse functional groups (e.g., alkylation) to modulate activity. [1][2]
- C3-Position Reactivity: The C3-keto group is a versatile site for reactions such as
  condensation and the formation of spirocyclic systems.[2] Spirooxindoles, which are
  synthesized from the C3 position of isatins, are an important class of compounds with
  diverse biological activities.[2]







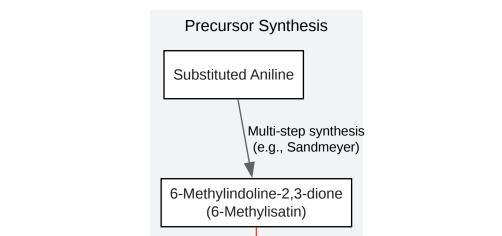
While a specific protocol for **7-Bromo-6-methylindoline-2,3-dione** is not detailed in the provided literature, a general and viable synthetic route involves the direct electrophilic bromination of its precursor, 7-methylindoline-2,3-dione (7-methylisatin).[2] The 7-methyl group acts as an ortho-, para-directing activator, favoring bromination at the C6 position.[2]

A general procedure for the synthesis of the isatin core from an oxindole precursor, which can be adapted, is outlined below.[6]

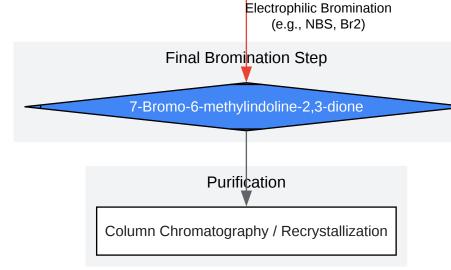
General Procedure for Oxidation of an Indolin-2-one to an Indoline-2,3-dione:

- A mixture of the starting indolin-2-one (0.1 mmol) and Sodium Iodide (NaI, 0.1 mmol) is prepared in a Schlenk tube.
- Tetrahydrofuran (THF, 1.0 mL) is added as the solvent.
- The mixture is stirred at 60 °C for 12 hours under a dry air atmosphere.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is diluted with water and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate and concentrated.
- The crude product is purified by column chromatography on silica gel to yield the corresponding indoline-2,3-dione.[6]





General Synthetic Workflow for 7-Bromo-6-methylindoline-2,3-dione



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Caption: A logical workflow for the synthesis of **7-Bromo-6-methylindoline-2,3-dione**.

## **Spectral Data**

While specific spectral data for **7-Bromo-6-methylindoline-2,3-dione** is not readily available, representative data for a closely related analog, 7-methylindoline-2,3-dione, is provided for reference.[6] These values are characteristic of the isatin core structure.



Table 2: Representative Spectral Data (7-methylindoline-2,3-dione)

Data Type	Values	Reference
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 11.09 (s, 1H), 7.43 (d, J = 7.6 Hz, 1H), 7.34 (d, J = 7.4 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 2.19 (s, 3H)	[6]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 184.83, 160.06, 149.34, 139.53, 122.68, 122.12, 121.64, 117.65, 15.52	[6]
IR (KBr, ν/cm <sup>-1</sup> )	3201, 1739, 1659, 1495, 1323, 1199, 1028, 825, 762	[6]
HRMS (ESI+)	Calcd for C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> [M + H] <sup>+</sup> 162.0555, found 162.0554	[6]

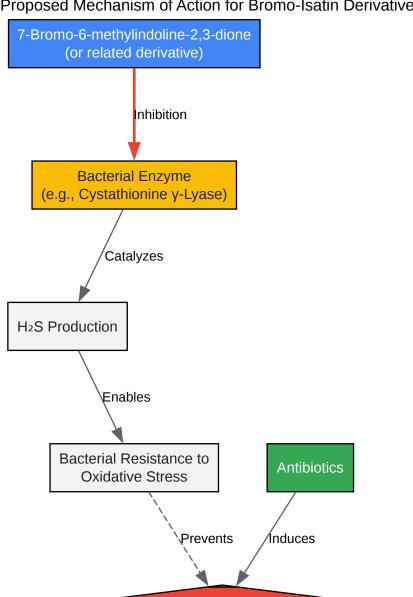
## **Biological Activity and Therapeutic Potential**

Isatin and its derivatives are known to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The bromo-substituted isatin core, in particular, is a key feature in compounds with significant bioactivity.[1]

Derivatives of bromo-isatin have been evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) microbial strains.[1] Some N-alkylated 6-bromoisatin derivatives have demonstrated high efficacy, as reflected in their minimal inhibitory concentration (MIC) values. [1]

A promising therapeutic strategy involves targeting bacterial enzymes that are absent in humans. For example, inhibitors based on the 6-bromoindole scaffold have been shown to target bacterial cystathionine γ-lyase (bCSE).[7] This enzyme is a primary producer of hydrogen sulfide (H<sub>2</sub>S) in pathogenic bacteria, which helps protect them from oxidative stress. [7] Inhibiting bCSE can significantly enhance the sensitivity of bacteria to conventional antibiotics.[7]





Proposed Mechanism of Action for Bromo-Isatin Derivatives

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**Enhanced Bacterial Cell Death** 

Caption: Logical pathway illustrating the potential antibacterial mechanism of bromo-isatins.

## **Safety Information**



While specific safety data for the 7-bromo-6-methyl isomer is limited, related isomers like 5-Bromo-7-methylindoline-2,3-dione are classified with the GHS07 pictogram and a "Warning" signal word, indicating potential hazards such as acute toxicity (oral).[5] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. It is intended for research use only.[3]

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